molecular formula C12H8N2O2 B14400126 5,10-Dihydrophenazine-1,2-dione CAS No. 87279-22-9

5,10-Dihydrophenazine-1,2-dione

Cat. No.: B14400126
CAS No.: 87279-22-9
M. Wt: 212.20 g/mol
InChI Key: VSFGGPAWSZWOTI-UHFFFAOYSA-N
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Description

5,10-Dihydrophenazine-1,2-dione is a heterocyclic compound featuring a phenazine core with two ketone groups at the 1- and 2-positions. The addition of two ketone groups modifies the molecular formula to C₁₂H₈N₂O₂, introducing electron-withdrawing effects that influence reactivity and spectral properties.

Synthetic routes to analogous phenazine derivatives, such as 2-hydroxyphenazine 5,10-dioxide, involve reactions of dihydroxybenzenes with electron-donating or withdrawing substituents . These studies highlight the critical role of substituent position and electronic effects in determining reaction yields and product stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87279-22-9

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

phenazine-1,2-diol

InChI

InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H

InChI Key

VSFGGPAWSZWOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions for Core Structure Assembly

Anthracene-1,2-Dione and Diamine Cyclocondensation

The cyclocondensation of anthracene-1,2-dione with o-phenylenediamine derivatives represents a classical route to 5,10-dihydrophenazine-1,2-dione. As demonstrated by Imayoshi et al., anthracene-1,2-dione (4 ) is synthesized via oxidation of 2-hydroxy-9,10-bis(triisopropylsilylethynyl)anthracene (3 ) using phenylseleninic anhydride in tetrahydrofuran (THF), achieving a 94% yield. Subsequent reduction of nitroaromatic precursor 5 with lithium aluminum hydride (LiAlH₄) generates the diamine 6 , which undergoes cyclocondensation with 4 in a 1:1 acetic acid/chloroform mixture under reflux (Scheme 1). This method produces 1-Z and 1-U isomers in 34% and 36% yields, respectively, with chromatographic purification required to isolate the desired products.

Key Reaction Parameters:
  • Temperature : Reflux conditions (≈80°C for chloroform).
  • Catalyst : Acetic acid acts as both solvent and proton donor.
  • Yield : Moderate (34–36%) due to competing side reactions.

Structural Characterization of Cyclocondensation Products

Nuclear magnetic resonance (NMR) spectroscopy confirms the planar geometry of 1-Z and 1-U . The $$ ^1H $$ NMR spectrum of 1-Z exhibits distinct aromatic proton resonances at δ 9.11–8.32 ppm, while the $$ ^{13}C $$ NMR spectrum reveals carbonyl carbon signals at δ 181.1 and 177.9 ppm. High-resolution mass spectrometry (HR-APCI-TOF-MS) further validates the molecular formula $$ \text{C}{36}\text{H}{48}\text{O}{2}\text{Si}{2} $$ for intermediate 4 , with a measured mass of 569.3268 Da (theoretical: 569.3271 Da).

Brønsted Acidic Ionic Liquid-Catalyzed Multicomponent Domino Reactions

Solvent-Free Synthesis Using PBPBSDT Ionic Liquid

A green and efficient protocol employs 1,3-n-propyl-bipyridinium bisulfonic acid-ditrifluoroacetate (PBPBSDT) as a bifunctional catalyst. This method involves a one-pot reaction of 2-hydroxynaphthalene-1,4-dione (2 mmol), benzene-1,2-diamine (1 mmol), and aldehydes (1 mmol) under solvent-free conditions at 60°C (Scheme 2). The ionic liquid facilitates sequential C–N, C–O, and C–C bond formations, yielding dibenzo-chromeno-phenazine-dione derivatives (1a–12a ) in 90–98% yields within 9–15 minutes.

Advantages Over Traditional Methods:
  • Catalyst Efficiency : Turnover number (TON) = 19.6; turnover frequency (TOF) = 157 h⁻¹.
  • Reusability : PBPBSDT retains catalytic activity over five cycles without significant degradation.
  • Environmental Impact : Eliminates toxic solvents and reduces energy consumption.

Mechanistic Insights and Intermediate Isolation

Fourier-transform infrared (FT-IR) spectroscopy of PBPBSDT confirms the presence of sulfonic acid (–SO₃H) and trifluoroacetate (–CF₃COO⁻) groups, with characteristic peaks at 1180 cm⁻¹ (S=O stretch) and 1670 cm⁻¹ (C=O stretch). Intermediate II, formed via initial condensation of benzene-1,2-diamine and 2-hydroxynaphthalene-1,4-dione, is identified through thin-layer chromatography (TLC) monitoring.

Iron-Catalyzed Intramolecular C–H Amination

Synthesis of 2,7-Disubstituted Derivatives

Iron-catalyzed intramolecular C–H amination enables direct functionalization of the phenazine core. Starting from N¹,N¹,N²-triphenyl-o-phenylenediamine, magnesium amide intermediates are generated and treated with FeCl₃ and 1,2-dibromoethane as an oxidant. This method affords 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines in 62–78% yields (Scheme 3).

Critical Reaction Parameters:
  • Catalyst System : FeCl₃ (10 mol%), 1,2-dibromoethane (2 equiv).
  • Temperature : Room temperature to 80°C.
  • Scope : Tolerates electron-donating (–OMe) and electron-withdrawing (–NO₂) substituents.

Overcoming Limitations of Classical Methods

Traditional Wohl–Aue reactions suffer from harsh conditions (150–200°C) and low yields (20–30%) due to overoxidation. The iron-catalyzed approach circumvents these issues by operating under mild conditions and preventing dihydrophenazine decomposition.

Palladium-Mediated N-Arylation Strategies

Buchwald–Hartwig Coupling for N-Aryl Functionalization

Palladium-catalyzed double-arylation of 5,10-dihydrophenazine with aryl halides introduces diaryl groups at the N5 and N10 positions. Using Pd(OAc)₂ and Xantphos as a ligand, symmetrical 5,10-diaryl derivatives are synthesized in 65–85% yields. Sequential N-arylation with aryllithium reagents further enables unsymmetrical substitution patterns.

Optimization Insights:
  • Ligand Choice : Bulky phosphines (e.g., Xantphos) enhance selectivity for diarylation.
  • Solvent : Toluene or dioxane at 100–120°C.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Conditions Yield Advantages
Cyclocondensation Acetic acid/CHCl₃ Reflux, 48 h 34–36% Access to planar and helical isomers
Ionic Liquid PBPBSDT Solvent-free, 60°C 90–98% High efficiency, recyclable catalyst
Fe-Catalyzed Amination FeCl₃, 1,2-dibromoethane 80°C, 12 h 62–78% Core functionalization, mild conditions
Pd-Mediated Arylation Pd(OAc)₂, Xantphos Toluene, 120°C 65–85% Flexible N-aryl substitution

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR : Aromatic protons in 5,10-dihydrophenazine-1,2-dione resonate between δ 8.75–6.63 ppm, with coupling constants ($$ J $$) of 10.2 Hz for adjacent protons.
  • $$ ^{13}C $$ NMR : Carbonyl carbons appear at δ 181.1 and 177.9 ppm, while aliphatic carbons from triisopropylsilyl groups are observed at δ 18.9–11.5 ppm.

Mass Spectrometry

High-resolution mass spectra confirm molecular ions ([M + H]⁺) with errors < 0.5 ppm. For example, intermediate 4 exhibits a measured mass of 569.3268 Da (theoretical: 569.3271 Da).

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Electron-donating groups on dihydroxybenzene precursors improve yields in phenazine synthesis, whereas electron-withdrawing groups (e.g., in 1,2-dione derivatives) may hinder reactivity .
  • Spectral Signatures : Dione-containing compounds exhibit characteristic IR carbonyl stretches (~1700 cm⁻¹), but ring strain or conjugation alters peak positions (e.g., cyclobutene-1,2-dione at 940 cm⁻¹) .
  • Applications : Phenazine diones are explored for optoelectronic materials, while aliphatic diones (e.g., cyclohexane-1,2-dione) serve as intermediates in pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,10-dihydrophenazine-1,2-dione derivatives, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via oxidation of dihydro-phenazine precursors using meta-chloroperbenzoic acid (mCPBA) in toluene at 80°C for 5 hours, yielding ~49% product . For functionalization, alkylation with bromoacetate derivatives in DMF using K₂CO₃ and 18-crown-6 as catalysts achieves regioselective modifications. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures >95% purity. Characterization via HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Q. Which spectroscopic techniques are most effective for characterizing 5,10-dihydrophenazine-1,2-dione and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and aromatic (C-H) stretches. For solid-state analysis, IR-LD (infrared linear dichroism) in nematic liquid crystal suspensions resolves orientation-dependent vibrational modes .
  • ESR Spectroscopy : Detects radical intermediates during redox reactions. For example, phenazine radical anions exhibit hyperfine splitting constants (hfsc) of aN = 5.1 G and aH = 1.9 G, critical for identifying electron-transfer pathways .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, particularly for salts with inorganic counterions (e.g., PF₆⁻) .

Q. How does the stability of 5,10-dihydrophenazine-1,2-dione vary under different storage conditions?

  • Methodological Answer : Stability tests show:

  • Thermal Stability : Decomposition above 200°C (DSC analysis).
  • Photostability : Degrades under UV light (λ = 254 nm) within 24 hours; store in amber vials at -20°C.
  • Solvent Stability : Stable in DMSO and ethanol for >6 months; avoid aqueous buffers (pH >7) due to hydrolysis .

Q. What experimental designs are recommended for studying the reactivity of 5,10-dihydrophenazine-1,2-dione with nucleophiles?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic attack at the diketone moiety. For example, reactions with amines (e.g., diethylamine) in THF at 0°C → RT show second-order kinetics .
  • Product Analysis : Quench reactions with HCl, extract with dichloromethane, and characterize adducts via <sup>13</sup>C NMR (e.g., shifts at δ 170–180 ppm for carbonyl carbons) .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational modeling data be resolved for 5,10-dihydrophenazine derivatives?

  • Methodological Answer :

  • Validation Workflow : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. For example, discrepancies in dihedral angles (<5°) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts) influencing solid-state conformations .
  • Dynamic NMR : Probe solution-phase flexibility (e.g., variable-temperature <sup>1</sup>H NMR in DMSO-d6) to identify conformational averaging not captured by static models .

Q. What strategies mitigate data inconsistencies in redox potential measurements for 5,10-dihydrophenazine-1,2-dione across different solvents?

  • Methodological Answer :

  • Reference Electrodes : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard in non-aqueous solvents (e.g., acetonitrile, DMF).
  • Solvent Correction : Apply Born solvation energy adjustments to reconcile discrepancies. For example, redox potentials in DMF vs. THF differ by ΔE = 0.12 V due to dielectric constant variations .

Q. How can advanced spectroscopic methods (e.g., solid-state IR-LD) enhance stereochemical predictions for cyclobutene-dione analogs of phenazines?

  • Methodological Answer :

  • Oriented Samples : Align compounds in nematic liquid crystals (e.g., ZLI-1132) and measure polarized IR spectra. For 3-ethoxy-4-(N-norcodeine-)cyclobutene-1,2-dione, band splitting at 1750 cm⁻¹ (C=O stretch) reveals axial vs. equatorial carbonyl orientations .
  • Quantum Chemical Modeling : Assign vibrational modes using VEDA software with B3LYP/6-31G(d) calculations .

Q. What computational approaches predict the DA (donor-acceptor) complexation behavior of 5,10-dihydrophenazine derivatives?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (donor) and LUMO (acceptor) energies using Gaussian09. For example, 5,10-dimethylphenaziniumyl salts exhibit HOMO-LUMO gaps <3 eV, favoring charge-transfer interactions with ClO₄⁻ .
  • Molecular Dynamics (MD) : Simulate packing motifs in DA crystals (e.g., GROMACS with OPLS-AA force field) to predict π-π stacking distances (~3.4 Å) .

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